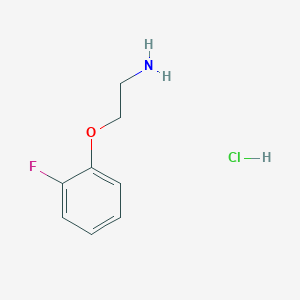

2-(2-Fluorophenoxy)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. For instance, a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, was developed using 2-nitrochlorobenzene as the starting material . This method is highlighted for its convenience and economy, which could be relevant when considering the synthesis of 2-(2-Fluorophenoxy)ethanamine hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for conformational isomerism. For example, the synthesis and characterization of flexible polyethers based on various substituents, including fluorine, were described, and the impact of these substituents on the phase transition temperatures and thermodynamic parameters was analyzed . This suggests that the molecular structure of 2-(2-Fluorophenoxy)ethanamine hydrochloride could also influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by their functional groups and molecular structure. For example, 2-(Decylthio)ethanamine hydrochloride is a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties . This indicates that the functional groups present in 2-(2-Fluorophenoxy)ethanamine hydrochloride could also confer multifunctional properties, making it useful in various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures and substituents. The phase transition temperatures and thermodynamic parameters of polymers based on different substituents were compared, showing a decrease in isotropic-nematic transition temperatures with the increase of the breadth of the molecules . This suggests that the physical and chemical properties of 2-(2-Fluorophenoxy)ethanamine hydrochloride would be influenced by its fluorophenoxy group.

Relevant Case Studies

While no direct case studies involving 2-(2-Fluorophenoxy)ethanamine hydrochloride are provided, the papers discuss related compounds and their applications. For example, the multifunctional biocide properties of 2-(Decylthio)ethanamine hydrochloride and the synthesis of a key intermediate for a pharmaceutical application provide context for how 2-(2-Fluorophenoxy)ethanamine hydrochloride might be used in similar applications.

Scientific Research Applications

Novel Synthetic Routes and Intermediates

One of the key applications of derivatives similar to 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its role as an intermediate in the synthesis of pharmacologically active compounds. For instance, a novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its significance as a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method utilized 2-nitrochlorobenzene as a starting material and involved several steps including O-alkylation, reduction, and etherification, underscoring the chemical versatility and economic efficiency of accessing such intermediates (Luo, Chen, Zhang, & Huang, 2008).

Radiopharmaceutical Applications

Derivatives of 2-(2-Fluorophenoxy)ethanamine hydrochloride have also been explored in the context of radiopharmaceuticals. A study illustrated the application of no-carrier-added (n.c.a.) 4-[18F]fluorophenol for diaryl ether syntheses, which is pivotal in the development of potential radiopharmaceuticals. The research focused on synthesizing structural analogs of radiotracers for imaging serotonin reuptake transporter sites (SERT), although the compounds exhibited low affinity towards monoamine transporters. This indicates the potential of such derivatives in enhancing the spectrum of radiolabeling procedures despite challenges in affinity optimization (Stoll, Ermert, Oya, Kung, & Coenen, 2004).

Fluoroionophores and Sensing Applications

The development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives showcases another intriguing application. These compounds demonstrate spectral diversity and selectivity in metal ion recognition, with specific chelation to Zn+2 in organic and semi-aqueous solutions. This research underscores the potential of 2-(2-Fluorophenoxy)ethanamine hydrochloride derivatives in creating sensitive and selective sensors for metal ions, contributing to advancements in environmental monitoring and bioanalytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).

Antimicrobial and Antidiabetic Activities

Research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine has revealed their potential in antimicrobial and antidiabetic applications. These compounds were synthesized using an environmentally friendly method and demonstrated inhibitory activities against bacterial growth and α-amylase, a key enzyme in diabetes management. This suggests that derivatives of 2-(2-Fluorophenoxy)ethanamine hydrochloride could play a role in the development of new therapeutics for infectious diseases and diabetes (S. G., D. K., S. P., & B. N., 2023).

Safety And Hazards

properties

IUPAC Name |

2-(2-fluorophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQQAPLSWJXDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)